Zotepine
Overview
Description
Zotepine is an antipsychotic medication synthesized in Japan, primarily used for the treatment of schizophrenia. It exhibits unique pharmacological profiles, such as a low incidence of extrapyramidal symptoms and a biphasic effect of activation and sedation. Zotepine's effectiveness in treating schizophrenic patients and its antimanic effect have been noted, with particular emphasis on its action on serotonin-2 receptors (Yamawaki, S., 1987).
Synthesis Analysis
The synthesis of Zotepine involves complex chemical reactions, including metal-catalyzed coupling reactions, Willgerodt-Kindler rearrangement, hydrolysis, and intermolecular cyclization reaction. A key intermediate in its synthesis, 8-Chlorodibenzothiepin-10(11H)-one, was synthesized with significant yield improvements by cooling the reaction temperature down to 100 ℃ using CuI/L-proline as a catalyst. The overall mole yield of all four steps was 40%, and the product's structure was confirmed through IR, MS, and 1HNMR techniques (Pan Xian-hua, 2012).
Molecular Structure Analysis
Zotepine is a substituted dibenzothiepine tricyclic molecule that affects dopamine, serotonin, and noradrenaline receptors. Its molecular structure contributes to its antipsychotic efficacy and its safety profile, which compares favorably with other atypical antipsychotics in terms of metabolic effects and movement disorders (Green, B., 2009).
Chemical Reactions and Properties
Zotepine's chemical reactions involve its interaction with various neurotransmitter receptors in the brain, including dopamine, serotonin (5–HT1, 5–HT2), noradrenaline (NA), and acetylcholine. Its potent activity on the 5HT1 receptor is particularly noted, suggesting a relationship with its antimanic effects. This receptor activity may be associated with the drug's unique clinical efficacy and pharmacological actions (Harada, T., Ebara, T., Otsuki, S., 1984).
Physical Properties Analysis
While specific studies on Zotepine's physical properties are less commonly found in the literature, its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, is crucial for understanding its therapeutic efficacy and safety. Zotepine's formulation into nanostructured lipid carriers (NLCs) to improve its oral bioavailability indicates its poor water solubility and high lipophilicity, which are significant physical properties affecting its clinical use (Tirumalesh C, Suram D, Dudhipala N, Banala N, 2020).
Chemical Properties Analysis
The chemical properties of Zotepine, including its reactivity and stability, play a critical role in its mechanism of action and therapeutic effects. Its electrochemical oxidation products have been investigated, revealing insights into its metabolic pathways and potential for drug metabolism studies. The electrochemical oxidation of Zotepine produces several product ions, which have been explored for developing sensitive LC-MS/MS assays for the drug (Kazuyoshi Nozaki, Kitagawa H, Kimura S, Kagayama A, Arakawa R, 2006).
Scientific Research Applications
Treatment of Schizophrenia : Zotepine is notable for its effectiveness in treating schizophrenia, showing significant improvement in patients as early as the first week of treatment and maintaining stable improvement after 3 weeks. It has been found particularly effective in preventing recurrence in patients with chronic schizophrenia, significantly lowering the risk of recurrence compared to placebo (von Bardeleben et al., 1987) (Cooper et al., 2000).
Antimanic and Negative Symptom Improvement : It has unique profiles in treating schizophrenic patients with an antimanic effect and significantly improves negative symptoms in chronic schizophrenia, with dosages of 50 to 200 mg per day showing no side effects (Yamawaki, 1987) (Fleischhacker et al., 1987).
Side Effect Profile and Comparative Efficacy : It is compared favorably with other atypical antipsychotics in terms of metabolic effects and movement disorders, indicating a safe side effect profile. It also has a beneficial therapeutic profile in both high and low dosages, showing rapid antipsychotic effects and good tolerability (Green, 2009) (Dieterle et al., 1987).
Neurochemical Effects : Zotepine's effects on neurotransmitter levels, such as increasing serotonin levels in the prefrontal cortex and its interaction with dopamine, serotonin, and noradrenaline, suggest its complex mechanism of action in treating psychiatric disorders (Nakamura et al., 2005).
Potential for Treating Other Conditions : There is evidence to suggest its use in treating patients with conditions like gouty arthritis or hyperuricaemia due to its hypouricaemic effect. However, like any medication, it has potential side effects, such as inducing acute delirium at high doses and common side effects like somnolence and weight gain (Chen et al., 2005) (Hsu et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZVRUNCMBHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023756 | |
Record name | Zotepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
478.4ºC | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors. It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6 and 5-HT7. Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity. All these effects allow zotepine to improve the negative and cognitive symptoms of schizophrenia. | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Zotepine | |
CAS RN |
26615-21-4 | |
Record name | Zotepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26615-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zotepine [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zotepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOTEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90ºC | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.